molecular formula C10H12N4OS B5876770 3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one

3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B5876770
M. Wt: 236.30 g/mol
InChI Key: HRPPCIQKWQWTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-imino-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that features a unique fusion of benzothiophene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-imino-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiophene with guanidine derivatives under acidic or basic conditions to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-imino-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiophene derivatives.

Scientific Research Applications

3-amino-4-imino-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-imino-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiophene: A precursor in the synthesis of the target compound.

    Guanidine derivatives: Used in the cyclization process to form the pyrimidine ring.

    Other benzothiophene derivatives: Compounds with similar structures but different functional groups.

Uniqueness

3-amino-4-imino-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2(1H)-one is unique due to its fused ring structure, which imparts specific electronic and steric properties. These properties make it a valuable scaffold for the development of new drugs and materials.

Properties

IUPAC Name

3,4-diamino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c11-8-7-5-3-1-2-4-6(5)16-9(7)13-10(15)14(8)12/h1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPPCIQKWQWTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N(C(=O)N=C3S2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789270
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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